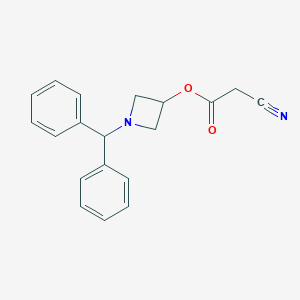

1-Benzhydrylazetidin-3-yl 2-cyanoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl) 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZGPBFUBSHVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433535 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-14-2 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate

CAS Number: 116574-14-2

Intended Audience: This document is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, properties, and potential applications of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate.

Introduction

This compound is a chemical compound primarily recognized as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its molecular structure incorporates a benzhydryl group, an azetidine ring, and a cyanoacetate moiety, making it a valuable building block for more complex molecules.[1] Most notably, it serves as a crucial precursor in the manufacturing of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[2][3][4][5]

While extensively cited in synthetic chemistry literature and patents, dedicated research into the intrinsic biological activity of this compound is limited. This guide provides a comprehensive overview of its known chemical properties, detailed synthetic protocols, and explores its potential biological relevance based on the activities of its constituent chemical motifs.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. Much of the available data is predicted, as the compound is typically generated and used in subsequent reaction steps without extensive characterization as a final product.

| Property | Value | Source(s) |

| CAS Number | 116574-14-2 | [1][6][7] |

| Molecular Formula | C₁₉H₁₈N₂O₂ | [6][7] |

| Molecular Weight | 306.36 g/mol | [6] |

| IUPAC Name | (1-benzhydrylazetidin-3-yl) 2-cyanoacetate | - |

| Synonyms | 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester, 1-Benzydryl-3-azetidinyl cyanoacetate | [1][6] |

| Appearance | White solid (predicted) | [2][6] |

| Boiling Point | 446.4 ± 45.0 °C (Predicted) | [6] |

| Density | 1.22 g/cm³ (Predicted) | [6] |

| Flash Point | 223.8 °C (Predicted) | [6] |

| Refractive Index | 1.615 (Predicted) | [6] |

| pKa | 1.83 ± 0.10 (Predicted) | [6] |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid.[1][2] This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an organic solvent.

General Synthesis Workflow

The synthesis can be visualized as a two-stage process starting from commercially available precursors.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from methods described in patents for the synthesis of Azelnidipine intermediates.[2][8]

Reagents and Materials:

-

1-Benzhydrylazetidin-3-ol

-

Cyanoacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Benzhydrylazetidin-3-ol (1.0 eq) and cyanoacetic acid (1.2 eq) in dichloromethane or THF.[2]

-

Coupling Agent Addition: Cool the solution to 0-10 °C using an ice bath. Slowly add a solution of DCC (1.2 eq) in the same solvent to the reaction mixture while maintaining the temperature.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for approximately 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture again to 0-5 °C to precipitate the dicyclohexylurea (DCU) byproduct.

-

Filtration: Filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

-

Extraction & Drying: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[8]

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting solid residue can be further purified by recrystallization from a solvent system like petroleum ether/ethyl acetate to yield the final product, this compound.[2][8]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Relevance and Applications

There is no direct published research on the biological activities of this compound itself. However, its structural components are present in many biologically active molecules, suggesting potential, un-investigated pharmacological properties.

The Benzhydryl Moiety

The benzhydryl (diphenylmethyl) group is a recognized pharmacophore found in a wide range of therapeutic agents. Its bulky, lipophilic nature facilitates binding to various biological targets.

-

Antihistamines: Many first-generation antihistamines, such as chlorcyclizine and meclizine, contain a benzhydryl group. This moiety is crucial for their activity at the H1 receptor.

-

Antiviral and Anti-leishmanial Agents: Derivatives containing the benzhydryl amine core have shown potential as antiviral (anti-filovirus) and anti-leishmanial agents.[9][10]

-

HDAC Inhibitors: The benzhydryl group has been successfully incorporated as a surface recognition "cap" group in the design of potent histone deacetylase (HDAC) inhibitors, which have applications in oncology.[11][12] These compounds have demonstrated anti-cancer, anti-migratory, and anti-invasive activities in breast cancer cell lines.[11]

-

Anticancer Activity: Novel benzhydrylpiperazine derivatives have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines, with some compounds showing promising potency.[13]

The Cyanoacetate and Cyanoacetamide Moiety

The cyanoacetate group and its amide derivatives are versatile building blocks in medicinal chemistry. The active methylene group and the cyano group are key to their reactivity and biological function.

-

Pharmaceutical Intermediates: Cyanoacetate derivatives are fundamental in the synthesis of a wide range of drugs, including vitamins and heterocyclic compounds like pyrimidines.[14]

-

Analgesic and Antioxidant Activity: Certain cyanoacetylated derivatives have exhibited potent analgesic and antioxidant properties in preclinical studies.[15]

-

Antibacterial and Anticancer Activity: Various N-substituted cyanoacetamides have been reported to possess antibacterial and anticancer activities.[16][17]

Hypothetical Mechanism of Action: A Case for HDAC Inhibition

Given that benzhydryl groups serve as effective capping domains for HDAC inhibitors, it is plausible that this compound could exhibit inhibitory activity towards this class of enzymes. The following diagram illustrates a hypothetical mechanism based on the known interactions of benzhydryl-capped HDAC inhibitors.

Disclaimer: The following pathway is purely speculative and serves as an example of a potential mechanism of action based on structural analogy. No direct experimental evidence confirms that this compound is an HDAC inhibitor.

Caption: Hypothetical signaling pathway for HDAC inhibition.

Conclusion

This compound (CAS 116574-14-2) is a well-defined chemical entity whose primary role is a synthetic intermediate, particularly in the production of the antihypertensive drug Azelnidipine. While its own biological profile has not been a subject of focused investigation, the pharmacologically active motifs it contains—the benzhydryl group and the cyanoacetate functionality—suggest a potential for bioactivity. Future research could explore this compound and its analogs as potential leads in areas such as oncology (e.g., as HDAC inhibitors), virology, or as anti-parasitic agents. This guide provides the foundational chemical knowledge necessary for researchers to synthesize and further investigate this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Azelnidipine - LKT Labs [lktlabs.com]

- 4. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]

- 5. ClinPGx [clinpgx.org]

- 6. chembk.com [chembk.com]

- 7. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 8. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]

- 9. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis of Cyanoacetylated Derivatives of Some Heteroaryl Amines as Analgesic and Antioxidant Agents | Semantic Scholar [semanticscholar.org]

- 16. rjpbcs.com [rjpbcs.com]

- 17. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Benzhydrylazetidin-3-yl 2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a chemical compound of interest in the fields of pharmaceutical and chemical research.[1] Its molecular structure, featuring a benzhydryl group attached to an azetidine ring and a cyanoacetate moiety, makes it a potential building block for the synthesis of more complex molecules, particularly in the context of drug discovery. This technical guide provides a summary of its known physicochemical properties, a general synthesis protocol, and a discussion on the current understanding of its biological activity.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| CAS Number | 116574-14-2 | [1] |

| Molecular Formula | C₁₉H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 306.4 g/mol | [2] |

| Appearance | White crystalline solid | Inferred from general compound class |

| Boiling Point | 446.4 ± 45.0 °C (Predicted) | |

| Density | 1.22 g/cm³ (Predicted) | |

| pKa | 1.83 ± 0.10 (Predicted) | |

| Flash Point | 223.793 °C | |

| Solubility | Low solubility in water; soluble in organic solvents like benzene and dichloromethane |

Synthesis

The synthesis of this compound is generally achieved through the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid. This reaction can be facilitated by a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the product.

A general experimental workflow for the synthesis is outlined below:

Experimental Protocols

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity. The determination is usually carried out using a melting point apparatus where a small, powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[4][5][6][7]

Solubility Assessment

Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The equilibrium solubility is determined by adding an excess of the compound to a specific solvent (e.g., water, buffers of different pH) and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8][9][10][11][12]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is important for predicting its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional approach, but HPLC-based methods are now more common for higher throughput. In the HPLC method, the retention time of the compound on a reverse-phase column is correlated with the known LogP values of a set of standard compounds.[13][14][15][16][17]

Biological Activity and Signaling Pathways

As of the latest available data, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The compound is primarily described as a pharmaceutical intermediate, suggesting its value lies in its utility as a starting material for the synthesis of other, potentially bioactive, molecules.[1]

The broader classes of compounds to which it belongs, namely azetidine derivatives, benzhydryl compounds, and cyanoacetate derivatives, are known to exhibit a wide range of biological activities.

-

Azetidine derivatives are found in various biologically active compounds and have been investigated for their potential as GABA uptake inhibitors, antidepressants, and in other therapeutic areas.[18][19][20][21]

-

Benzhydryl compounds are present in numerous drugs with diverse activities, including antihistaminic, antiviral, and anticancer properties.[22][23][24][25][26]

-

Cyanoacetate derivatives are versatile precursors in the synthesis of a variety of heterocyclic compounds with potential medicinal applications.[27][28][29][30]

Given the lack of specific biological data for this compound, it is not possible to provide a diagram of its signaling pathway or mechanism of action. Further research and screening are required to elucidate any potential biological targets and pharmacological effects of this compound.

Conclusion

This compound is a chemical entity with defined physicochemical properties and a known synthetic route. While its direct biological activity remains uncharacterized, its structural motifs suggest its potential as a valuable intermediate in the synthesis of novel drug candidates. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, highlighting the need for further investigation into its pharmacological profile.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 3. This compound CHEMICAL [m.chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 28. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 30. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-yl 2-cyanoacetate, with the Chemical Abstracts Service (CAS) registry number 116574-14-2, is a chemical compound of interest in pharmaceutical and fine chemical synthesis.[1] Its molecular structure incorporates a bulky benzhydryl group attached to a strained four-membered azetidine ring, which is further functionalized with a 2-cyanoacetate ester. This combination of moieties suggests its potential as a versatile building block in the development of novel therapeutic agents and other complex organic molecules. This document provides a summary of the available information regarding its structure, synthesis, and physical properties.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 116574-14-2 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 306.4 g/mol | [2] |

| Synonyms | Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester, (1-benzhydrylazetidin-3-yl) 2-cyanoacetate | [2][] |

Synthesis

A generalized workflow for the synthesis is depicted in the diagram below.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Data

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the structural elucidation of this compound, such as ¹H NMR, ¹³C NMR, and mass spectrometry, is not publicly available at this time. Chemical suppliers list the compound for sale, but do not provide detailed analytical data.[][5]

This compound is a known chemical entity with a defined synthesis route from 1-benzhydrylazetidin-3-ol and cyanoacetic acid. A patented method suggests that high yields can be achieved by implementing a continuous water removal strategy during the synthesis. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization. The lack of published ¹H NMR, ¹³C NMR, and mass spectrometry data precludes a full structural elucidation in this technical guide. Further research and publication of this data are necessary to fully characterize this compound and facilitate its broader application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 4. CN102329259B - Preparation method of (1-benzhydryl-3-azetidinol) cyanoacetate - Google Patents [patents.google.com]

- 5. 1-Benzhydrylazetidin-3-ylcyanoacetate | 116574-14-2 [sigmaaldrich.com]

An In-depth Technical Guide on the Spectroscopic Data of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Benzhydrylazetidin-3-yl 2-cyanoacetate. Due to the limited availability of direct spectroscopic data for this specific molecule in public databases, this guide presents predicted data based on the analysis of its constituent precursors, 1-benzhydrylazetidin-3-ol and cyanoacetic acid. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its precursors and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.20-7.50 | Multiplet | 10H | Aromatic protons (two phenyl groups) |

| ~5.20 | Quintet | 1H | CH-O (azetidine ring) |

| ~4.50 | Singlet | 1H | CH (benzhydryl group) |

| ~3.80 | Triplet | 2H | CH₂ (azetidine ring) |

| ~3.40 | Singlet | 2H | CH₂ (cyanoacetate) |

| ~3.20 | Triplet | 2H | CH₂ (azetidine ring) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (ester) |

| ~142 | Quaternary aromatic carbons |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~115 | CN (cyano group) |

| ~77 | CH (benzhydryl group) |

| ~65 | CH-O (azetidine ring) |

| ~55 | CH₂ (azetidine ring) |

| ~25 | CH₂ (cyanoacetate) |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-N stretch (azetidine) |

| ~750, 700 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 306.14 | [M]⁺ (Molecular Ion) |

| 239.13 | [M - C₃H₂NO₂]⁺ (Loss of cyanoacetate) |

| 167.09 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

| 68.05 | [C₃H₂NO₂]⁺ (Cyanoacetyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film Method: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Mass Analysis:

-

Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to determine the accurate mass of the ions.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺).

-

Determine the exact mass and calculate the molecular formula.

-

If fragmentation is observed, analyze the fragment ions to gain structural information.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Technical Guide: Synthesis and Characterization of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a valuable building block in pharmaceutical and fine chemical synthesis.[1] The document outlines the preparation of the key starting material, 1-Benzhydrylazetidin-3-ol, and presents a detailed, proposed protocol for its subsequent esterification to yield the target compound. Physicochemical and spectroscopic data for the starting material are presented, and predicted characterization data for the final product are provided to facilitate its identification and quality control. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel azetidine-containing molecules for drug discovery and development.

Introduction

This compound (CAS No. 116574-14-2) is a chemical intermediate with significant potential in the synthesis of pharmaceutical compounds.[1] Its molecular structure incorporates a bulky benzhydryl protecting group on the azetidine nitrogen, which influences its reactivity and solubility, and a reactive cyanoacetate moiety. The strained four-membered azetidine ring is a key feature in many biologically active molecules. This guide details the synthetic pathway and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 116574-14-2 | [2] |

| Molecular Formula | C₁₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 306.4 g/mol | [2] |

| Predicted Boiling Point | 446.4 ± 45.0 °C | [3] |

| Predicted Density | 1.22 g/cm³ | [3] |

| Predicted Refractive Index | 1.615 | [3] |

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from commercially available precursors. The first step involves the synthesis of the key intermediate, 1-Benzhydrylazetidin-3-ol. The second step is the esterification of this alcohol with cyanoacetic acid.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-Benzhydrylazetidin-3-ol

Table 2: Reagents for the Synthesis of 1-Benzhydrylazetidin-3-ol

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzhydrylamine | 183.25 | (To be specified) | (To be specified) |

| Epichlorohydrin | 92.52 | (To be specified) | (To be specified) |

| Solvent (e.g., Methanol) | - | (To be specified) | - |

| Base (e.g., Triethylamine) | 101.19 | (To be specified) | (To be specified) |

Procedure:

-

Dissolve benzhydrylamine in a suitable solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add epichlorohydrin dropwise to the solution at room temperature.

-

After the addition is complete, add a base such as triethylamine to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-Benzhydrylazetidin-3-ol.

Proposed Synthesis of this compound

The synthesis of the target compound involves the esterification of 1-Benzhydrylazetidin-3-ol with cyanoacetic acid. A patent suggests the use of an "activator" and a continuous water removal system to drive the reaction to completion. A common method for such esterifications is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Caption: Proposed experimental workflow for the synthesis of the target compound.

Table 3: Proposed Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Proposed Moles |

| 1-Benzhydrylazetidin-3-ol | 239.31 | 1.0 g | 4.18 mmol |

| Cyanoacetic acid | 85.06 | 0.42 g | 4.94 mmol |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.03 g | 4.99 mmol |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 g | 0.41 mmol |

| Dichloromethane (DCM, anhydrous) | - | 20 mL | - |

Proposed Procedure:

-

To a solution of 1-Benzhydrylazetidin-3-ol (1.0 g, 4.18 mmol), cyanoacetic acid (0.42 g, 4.94 mmol), and 4-dimethylaminopyridine (0.05 g, 0.41 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add a solution of dicyclohexylcarbodiimide (1.03 g, 4.99 mmol) in anhydrous dichloromethane (10 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Characterization Data

Characterization of 1-Benzhydrylazetidin-3-ol

Table 4: Spectroscopic Data for 1-Benzhydrylazetidin-3-ol

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.40-7.15 (m, 10H, Ar-H), 4.50 (s, 1H, CH-N), 4.40 (m, 1H, CH-OH), 3.65 (t, 2H, J = 7.5 Hz, CH₂-N), 2.95 (t, 2H, J = 7.5 Hz, CH₂-N), 2.50 (br s, 1H, OH). |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 143.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.0 (Ar-CH), 78.0 (CH-N), 64.0 (CH-OH), 60.0 (CH₂-N). |

| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 3060, 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1150 (C-O stretch), 1120 (C-N stretch). |

| Mass Spectrometry (EI) | m/z (%): 239 (M⁺, 15), 167 (100), 165 (40), 91 (30). |

Predicted Characterization of this compound

The following data are predicted based on the chemical structure and typical values for similar compounds.

Table 5: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.20 (m, 10H, Ar-H), 5.30 (quintet, 1H, O-CH), 4.55 (s, 1H, CH-N), 3.80 (t, 2H, J = 8.0 Hz, CH₂-N), 3.50 (s, 2H, CO-CH₂-CN), 3.20 (t, 2H, J = 8.0 Hz, CH₂-N). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.0 (C=O), 142.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 115.0 (CN), 78.5 (CH-N), 68.0 (O-CH), 58.0 (CH₂-N), 25.0 (CO-CH₂-CN). |

| IR (KBr, cm⁻¹) | 3060, 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 2260 (C≡N stretch), 1750 (C=O stretch, ester), 1495, 1450 (Ar C=C stretch), 1250 (C-O stretch), 1120 (C-N stretch). |

| Mass Spectrometry (ESI+) | m/z: 307.1 [M+H]⁺, 329.1 [M+Na]⁺. |

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While detailed experimental and characterization data for the final product are not currently available in the literature, this document offers a reliable, proposed synthetic route and predicted analytical data to guide researchers in its preparation and identification. The methodologies and data presented herein are intended to accelerate research and development efforts that utilize this versatile azetidine derivative. Further experimental validation of the proposed procedures and characterization is encouraged.

References

Reactivity of the Azetidine Ring in 1-Benzhydrylazetidin-3-yl 2-cyanoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. This guide provides a detailed technical overview of the reactivity of the azetidine ring within the specific context of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate . The inherent ring strain of the azetidine moiety, coupled with the electronic effects of the N-benzhydryl and 3-(2-cyanoacetoxy) substituents, governs its chemical behavior. Understanding these reactivity patterns is crucial for the strategic design of novel therapeutics and the development of robust synthetic methodologies.

This document outlines key reactive pathways of the azetidine ring, including ring-opening reactions, functionalization, and stability under various conditions. It also touches upon the reactivity of the 2-cyanoacetate group, which can influence or be influenced by transformations of the azetidine core. Experimental protocols for the synthesis of key precursors are provided to offer a comprehensive view of the chemistry surrounding this compound.

Synthesis of Precursors

The target molecule, this compound, is derived from its corresponding alcohol, 1-Benzhydrylazetidin-3-ol. The synthesis of this key precursor, along with its ketone analog, is a critical first step.

Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol has been developed, which is a pharmaceutically important moiety[1]. A high-yielding (80%) and chromatography-free process allows for its effective production with high purity (99.3 area %)[1]. A preparation method involves the reaction of benzhydrylamine with epichlorohydrin[2].

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride[2]

-

Reaction Solution I Preparation: Benzhydrylamine (1500g, 8.19mol) is added to a 5L four-hole boiling flask. The temperature is controlled at 20-25 °C, and 1.5L of ethanol is added, followed by epichlorohydrin (984.52g, 10.64mol). The mixture is stirred, with the molar ratio of benzhydrylamine to epichlorohydrin being 1:1.3.

-

Reaction Solution II Preparation: Reaction Solution I is allowed to react at 25-30 °C for 48 hours to obtain Reaction Solution II.

-

Cyclization and Purification: Reaction Solution II is added to a microreactor using a pump with a flow velocity of 1-200ml/min. The solution is heated to 230 °C under a pressure of 0-2 MPa. After the reaction is complete, the product is separated and purified to obtain 1-benzhydrylazetidin-3-ol hydrochloride as a white crystal.

Synthesis of 1-Benzhydrylazetidin-3-one

The corresponding ketone, 1-Benzhydrylazetidin-3-one, is another key intermediate and can be synthesized from 1-Benzhydrylazetidin-3-ol.

Experimental Protocol: Oxidation of 1-Benzhydrylazetidin-3-ol[3]

-

To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), a dimethylformamide solution (80 ml) of pyridine trioxide complex (19.7 g) is added slowly and dropwise.

-

The reaction mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.

-

The mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine.

-

The organic layer is treated with activated carbon and purified by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1) to yield the product as a light yellow oil.

-

Crystallization from hexane provides the title compound.

| Precursor Synthesis | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |

| 1-Benzhydrylazetidin-3-ol HCl | Benzhydrylamine, Epichlorohydrin | Ethanol | 20-25, then 230 | 75.1 | [2] |

| 1-Benzhydrylazetidin-3-one | 1-Benzhydrylazetidin-3-ol HCl | Pyridine trioxide complex, Triethylamine, DMF | 50 | 43.2 (total) | [3] |

| 1-Benzhydrylazetidin-3-one | 1-(diphenylmethyl)-3-hydroxyazetidine | Oxalyl dichloride, DMSO, Dichloromethane | -78 | 96 | [3] |

Reactivity of the Azetidine Ring

The reactivity of the azetidine ring in this compound is primarily dictated by its inherent ring strain (approx. 25.4 kcal/mol)[4]. This strain makes the ring susceptible to cleavage under various conditions, although it is significantly more stable than the corresponding aziridine ring[4]. The N-benzhydryl group and the 3-acyloxy substituent modulate this reactivity.

Ring-Opening Reactions

The four-membered ring can undergo nucleophilic ring-opening, particularly when the nitrogen atom is quaternized or activated by a Lewis acid. The regioselectivity of the ring opening is influenced by both electronic and steric factors[5].

-

Acid-Mediated Ring-Opening: In the presence of acids, the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack. A study on N-substituted aryl azetidines showed that they undergo acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of a pendant amide group. The stability was found to be pH-dependent, with more rapid decomposition at lower pH[6]. While no direct data exists for this compound, it is plausible that under acidic conditions, intramolecular attack by the ester or cyano group, or intermolecular attack by other nucleophiles, could lead to ring cleavage.

-

Lewis Acid-Catalyzed Ring-Opening: Lewis acids can coordinate to the azetidine nitrogen, activating the ring towards nucleophilic attack. For instance, the ring-opening of 1-benzhydrylazetidine-3-ol with aryl alcohols is mediated by Lewis acids, leading to the formation of 1-(alkylamino)-3-aryloxy-2-propanol derivatives.

-

Ring-Opening via Quaternization: Azetidines with a basic ring nitrogen can undergo facile ring cleavage upon reaction with alkylating or acylating agents that lead to quaternization of the nitrogen atom[7].

References

- 1. researchgate.net [researchgate.net]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Biological Activities of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-benzhydrylazetidin-3-yl 2-cyanoacetate represent a novel class of compounds with significant therapeutic potential. This technical guide explores the prospective biological activities of these derivatives, drawing upon existing research on structurally related compounds containing benzhydryl, azetidine, and cyanoacetate moieties. The available data suggests promising avenues for investigation into their anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document provides a comprehensive overview of these potential activities, including quantitative data from analogous compounds, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The unique structural combination of a benzhydryl group, an azetidine ring, and a cyanoacetate moiety in this compound derivatives suggests a rich pharmacological potential. The benzhydryl group is a key pharmacophore in a variety of biologically active compounds, contributing to their therapeutic effects.[1][2][3] The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in medicinal chemistry due to its ability to impart desirable physicochemical properties and biological activity.[4][5][6] Furthermore, the cyanoacetate group and its derivatives have been implicated in a range of biological effects, including enzyme inhibition and anticancer activity. This guide synthesizes the current understanding of these individual components to project the potential therapeutic applications of their combined derivatives.

Potential Biological Activities

Based on the pharmacological profiles of structurally similar compounds, this compound derivatives are hypothesized to exhibit a range of biological activities.

Anticancer Activity

The presence of both the benzhydryl and azetidine moieties strongly suggests potential for anticancer and antiproliferative effects. Numerous benzhydryl-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines.[7][8] For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity.[8] Similarly, azetidine-containing compounds have been developed as potent antitumor agents, with some analogues of the antimitotic agent TZT-1027 exhibiting IC50 values in the nanomolar range against lung and colon cancer cell lines.[9]

Anti-inflammatory Activity

Azetidine derivatives have been reported to possess notable anti-inflammatory and analgesic properties.[10][11] One study on a novel azetidine derivative, KHG26792, demonstrated its ability to attenuate the production of key inflammatory mediators such as IL-6, IL-1β, and TNF-α in microglial cells.[11] This anti-inflammatory effect was linked to the modulation of the Akt/GSK-3β signaling pathway and the inhibition of NF-κB translocation.[11] L-azetidine-2-carboxylic acid has also been shown to trigger a pro-inflammatory response in microglial cells, indicating the potential for azetidine-containing molecules to modulate inflammatory pathways.[12]

Enzyme Inhibition

The cyanoacetate moiety, in conjunction with the benzhydryl group, points towards the potential for enzyme inhibition. Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been identified as highly potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.[13] One such derivative displayed an IC50 value of 0.075 µM.[13] Furthermore, 2-cyanoacrylamide derivatives have been successfully developed as reversible covalent inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways, with one derivative showing an IC50 of 27 nM.[14] The benzhydryl scaffold has also been incorporated into inhibitors of histone deacetylases (HDACs) and carbonic anhydrases.[15][16]

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological activity data for compounds structurally related to this compound derivatives. This data is intended to provide a benchmark for the potential potency of this novel class of compounds.

Table 1: Anticancer Activity of Benzhydryl and Azetidine Derivatives

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Benzhydrylpiperazine | Compound 11 | HL-60 (Leukemia) | 16.80 | [7] |

| Benzhydrylpiperazine | Compound 11 | Z138 (Lymphoma) | 18.50 | [7] |

| Benzhydrylpiperazine | Compound 11 | DND-41 (Leukemia) | 19.20 | [7] |

| 1-(4-chlorobenzhydryl)piperazine | Compound 5a (p-chloro benzoyl) | HUH7 (Liver) | 4.64 | [8] |

| 1-(4-chlorobenzhydryl)piperazine | Compound 5c (p-methoxy benzoyl) | HEP3B (Liver) | 1.67 | [8] |

| 1-(4-chlorobenzhydryl)piperazine | Compound 5c (p-methoxy benzoyl) | CAMA-1 (Breast) | 1.22 | [8] |

| 1-Benzhydryl-piperazine HDAC Inhibitor | Compound 8b | MDA-MB-231 (Breast) | 5.42 | [15] |

| Azetidine-containing TZT-1027 Analogue | Compound 1a | A549 (Lung) | 0.0022 | [9] |

| Azetidine-containing TZT-1027 Analogue | Compound 1a | HCT116 (Colon) | 0.0021 | [9] |

Table 2: Enzyme Inhibition by Cyano-Derivatives

| Compound Class | Specific Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid | Compound 55 | Aldose Reductase (ALR2) | 0.075 | [13] |

| 2-Cyanoacrylamide | Compound 13h | TAK1 | 0.027 | [14] |

| 1-Benzhydryl piperazine HDAC Inhibitor | Compound 9b | HDAC6 | 0.031 | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound derivatives, based on established protocols for analogous compounds.

In Vitro Anticancer Activity: MTT Assay

This protocol is adapted from studies on benzhydrylpiperazine and benzothiazole acylhydrazone derivatives.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol is based on the evaluation of quinoline derivatives bearing azetidinone scaffolds.[10]

-

Animals: Wistar rats or Swiss albino mice are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

-

Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally at various doses. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vitro Enzyme Inhibition Assay: Aldose Reductase (ALR2)

This protocol is derived from the study of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives.[13]

-

Enzyme and Substrates: Recombinant human ALR2 is used. The reaction mixture contains sodium phosphate buffer, NADPH, DL-glyceraldehyde as the substrate, and the test compound at various concentrations.

-

Assay Procedure: The reaction is initiated by the addition of the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The inhibitory activity is expressed as the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.

Visualizations

The following diagrams illustrate a potential experimental workflow and a relevant signaling pathway for the evaluation of this compound derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory azetidine derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, a comprehensive analysis of their structural components strongly suggests a promising pharmacological profile. The potential for potent anticancer, anti-inflammatory, and enzyme-inhibiting activities warrants further investigation. The data and protocols presented in this guide, derived from closely related compound classes, provide a solid foundation for initiating such research. Future studies should focus on the synthesis of a library of these derivatives and their systematic evaluation in the described biological assays to unlock their full therapeutic potential.

References

- 1. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

The Pivotal Role of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate, a key intermediate in the synthesis of modern pharmaceuticals. The document elucidates its chemical properties, synthesis, and critical role in the production of the calcium channel blocker, Azelnidipine. Detailed experimental protocols, quantitative data, and visualizations of the relevant chemical and biological pathways are presented to serve as a comprehensive resource for professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No: 116574-14-2) is a specialized organic compound that has garnered significant attention as a crucial building block in the pharmaceutical industry. Its unique molecular architecture, featuring a benzhydryl-protected azetidine ring and a reactive cyanoacetate moiety, makes it an ideal precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This guide focuses on its primary application as a key intermediate in the manufacturing of Azelnidipine, a third-generation dihydropyridine calcium channel blocker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester, (1-benzhydrylazetidin-3-yl) 2-cyanoacetate | [1] |

| CAS Number | 116574-14-2 | [1] |

| Molecular Formula | C₁₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Purity | Typically ≥98% | [1] |

Synthesis of this compound

The principal method for synthesizing this compound is through the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid. This reaction is typically facilitated by a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and promote ester formation.

General Experimental Protocol

The following protocol is based on established chemical literature for DCC-mediated esterification and information from patent documents concerning Azelnidipine synthesis.

Reaction Scheme:

Materials:

-

1-benzhydrylazetidin-3-ol

-

Cyanoacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-benzhydrylazetidin-3-ol and cyanoacetic acid in anhydrous tetrahydrofuran (THF).

-

To this stirring solution, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in THF dropwise at room temperature.

-

Heat the reaction mixture to 55°C and maintain stirring for approximately 11 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

-

Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[1]

Note: A patented method suggests that the yield can be significantly improved (to >93%) by employing an external circulation dewatering system during the reaction to remove the water generated, thus driving the equilibrium towards product formation.

Role as a Pharmaceutical Intermediate in Azelnidipine Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of Azelnidipine. The cyanoacetate group undergoes further chemical transformations to construct the dihydropyridine core of the final API.

Characterization Data (Predicted)

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzhydryl group (approx. 7.2-7.5 ppm), the methine proton of the benzhydryl group, protons of the azetidine ring, and the methylene protons of the cyanoacetate moiety. |

| ¹³C NMR | Resonances for the aromatic carbons, the methine carbon of the benzhydryl group, the carbons of the azetidine ring, the carbonyl carbon of the ester, the nitrile carbon, and the methylene carbon of the cyanoacetate. |

| FTIR (cm⁻¹) | Characteristic peaks for C≡N stretching (approx. 2250 cm⁻¹), C=O stretching of the ester (approx. 1740 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (306.36 m/z), along with fragmentation patterns consistent with the loss of the cyanoacetate group and cleavage of the benzhydryl moiety. |

Biological Context: The Mechanism of Action of Azelnidipine

Azelnidipine, synthesized from this compound, functions as a calcium channel blocker. It exhibits high selectivity for L-type calcium channels located in vascular smooth muscle cells.

The mechanism of action involves the following steps:

-

Azelnidipine binds to the L-type calcium channels on the membrane of vascular smooth muscle cells.

-

This binding inhibits the influx of extracellular calcium ions (Ca²⁺) into the cells.

-

The reduced intracellular Ca²⁺ concentration prevents the activation of calmodulin and subsequently myosin light-chain kinase.

-

This inhibition of the contractile machinery leads to the relaxation of the vascular smooth muscle.

-

The resulting vasodilation reduces peripheral vascular resistance, ultimately lowering blood pressure.

Conclusion

This compound is a high-value pharmaceutical intermediate, indispensable for the synthesis of Azelnidipine. Its synthesis via DCC-mediated esterification is a well-established though nuanced process. Understanding the properties, synthesis, and downstream application of this intermediate is crucial for chemists and researchers involved in the development and manufacturing of cardiovascular drugs. This guide provides a foundational understanding of this key molecule, from its synthesis to its ultimate role in therapeutic intervention.

References

The Azetidine Scaffold: A Technical Guide to Mechanisms of Action in Drug Design

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Azetidine Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual.[1] Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in drug design.[1][2] Its unique combination of conformational rigidity and chemical stability, sitting between the highly strained aziridines and the more flexible pyrrolidines, allows for precise control over the spatial orientation of substituents.[1] This constrained geometry can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1][3]

Historically, the synthesis of the strained four-membered ring posed significant challenges, limiting its widespread use.[1][4] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their potential for modern drug discovery.[1] Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates, demonstrating its versatility across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][4] This guide delves into the core mechanisms of action through which azetidine-containing compounds exert their therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Core Mechanisms of Action of Azetidine-Containing Compounds

The versatility of the azetidine scaffold allows it to be incorporated into molecules that modulate biological targets through several distinct mechanisms. These can be broadly categorized into enzyme inhibition, receptor modulation, and the disruption of protein-protein interactions.

Enzyme Inhibition

Azetidine-containing compounds have been successfully designed as potent and selective inhibitors for a variety of enzyme classes. The rigid framework of the azetidine ring helps to position key pharmacophoric elements in an optimal orientation for binding within the enzyme's active site.

a) Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Azetidine-based compounds have emerged as potent small-molecule inhibitors of STAT3.

These inhibitors function by disrupting the STAT3 signaling cascade, which is initiated by receptor-ligand binding and subsequent phosphorylation of STAT monomers by kinases like Janus kinases (JAKs).[5] The phosphorylated STATs then form dimers through reciprocal pTyr-SH2 domain interactions, translocate to the nucleus, and activate gene transcription.[5] Azetidine-containing inhibitors have been shown to directly bind to STAT3, preventing its DNA-binding activity.[5] The (R)-azetidine-2-carboxamide core is considered a privileged scaffold for potent STAT3 inhibition.[2]

b) Inhibition of GABA Transporters (GATs)

Azetidine-based compounds have been developed as conformationally constrained analogs of gamma-aminobutyric acid (GABA), leading to the discovery of potent inhibitors of GABA transporters (GATs).[2][6] These transporters are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its neurotransmitter action. By inhibiting GATs, these compounds increase GABA levels in the synapse, which is a therapeutic strategy for neurological disorders such as epilepsy. Structure-activity relationship (SAR) studies have shown that substitutions at the 2- and 3-positions of the azetidine ring are crucial for potency and selectivity.[2] For example, azetidin-2-ylacetic acid derivatives with lipophilic moieties exhibit high potency for GAT-1.[2][6]

c) Other notable enzyme targets include:

-

Human Cytomegalovirus (HCMV) Protease: Azetidine-containing dipeptides have been investigated as inhibitors of HCMV replication, where the rigid ring introduces a critical conformational constraint for antiviral activity.[2]

-

Mitogen-activated protein kinase-1/2 (MEK1/2): The approved cancer therapy drug, cobimetinib, contains an azetidine moiety and functions as a MEK1/2 inhibitor.[7]

-

Janus Kinase (JAK): Tofacitinib, a treatment for rheumatoid arthritis, is a JAK inhibitor that incorporates an azetidine ring.[7]

Receptor Modulation

The defined three-dimensional structure of the azetidine ring makes it an excellent scaffold for designing ligands that can interact with high specificity and affinity to cell surface and intracellular receptors.

a) Glutamate Receptor Ligands

Azetidinic amino acids have been synthesized as conformationally constrained analogues of glutamic acid to probe the pharmacology of glutamate receptors and transporters.[8] These compounds have been characterized in binding and functional assays for both ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors.[8] For instance, the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been shown to be ligands for NMDA receptors, with L-trans-ADC displaying the highest affinity.[9] Furthermore, certain azetidine analogues act as selective inhibitors for the glutamate transporter subtype EAAT2.[8]

b) Free Fatty Acid Receptor 2 (FFA2) Antagonists

FFA2, or GPR43, is a G-protein coupled receptor involved in mediating inflammatory responses. A class of azetidine derivatives has been developed as potent FFA2 antagonists.[10] High-throughput screening using a calcium flux assay identified initial hit compounds bearing the azetidine scaffold. Subsequent optimization led to the discovery of highly potent and selective antagonists, with some compounds advancing to clinical development.[10]

c) Ghrelin Receptor Inverse Agonists

The ghrelin receptor is a target for metabolic diseases. Spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of this receptor.[11] An efficient three-step synthesis and a binding assay were used to rapidly optimize the potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound class.[11]

Modulation of Protein-Protein Interactions (PPIs)

Disrupting pathological protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. The rigid azetidine scaffold can be used to project side chains in a precise manner to mimic the "hot-spot" residues at a PPI interface. While specific examples of azetidine-based PPI modulators are less common in the initial literature search, the principles of peptidomimicry suggest that this is a promising application for the scaffold.[12] The development of small molecules to inhibit PPIs is difficult due to the large and often flat interaction surfaces involved.[12] However, by using rigid scaffolds like azetidine, it is possible to create molecules that can effectively compete for binding at these interfaces.

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize the inhibitory and binding activities of various azetidine-containing compounds against their respective biological targets.

Table 1: Enzyme Inhibition Data

| Compound Class | Target | Compound Example | Activity (IC50) | Reference |

| Azetidine-2-carboxamides | STAT3 | 5a | 0.55 µM | [5] |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | 4,4-diphenylbutenyl derivative | 2.83 ± 0.67 µM | [6] |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | 4,4-bis(3-methyl-2-thienyl)butenyl derivative | 2.01 ± 0.77 µM | [6] |

| Azetidine-3-carboxylic acid derivative | GAT-3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | 15.3 ± 4.5 µM | [6] |

| 3-hydroxy-3-aryl-azetidines | GAT-1 | Compound 18b | 26.6 ± 3.3 µM | [6] |

| Azetidine-ureas | rat FAAH | VER-24052 (active isomer) | 78 nM | [7] |

| Azetidine bis-amide | JAK3 | Compound 7 | 0.26 nM | [7] |

| Azetidine bis-amide | JAK1 | Compound 7 | 3.2 nM | [7] |

Table 2: Receptor Modulation Data

| Compound Class | Target | Compound Example | Activity | Reference |

| Azetidine-2,3-dicarboxylic acid | NMDA Receptor | L-trans-ADC | Ki = 10 µM | [9] |

| Azetidine-2,3-dicarboxylic acid | NMDA Receptor | D-cis-ADC | Ki = 21 µM | [9] |

| Azetidine-2,3-dicarboxylic acid | NR1/NR2D | L-trans-ADC | EC50 = 50 µM | [9] |

| Azetidine derivative | FFA2 | Compound 99 | IC50 = 9 nM | [10] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanisms of action of azetidine-containing compounds.

STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine if a compound can inhibit the binding of the STAT3 protein to its specific DNA recognition sequence.

Methodology:

-

Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts or MDA-MB-231 breast cancer cells).[5]

-

Probe Labeling: A double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), which is a STAT3 binding site, is radiolabeled, typically with [γ-³²P]ATP.[5]

-

Binding Reaction: Nuclear extracts are pre-incubated with increasing concentrations of the azetidine test compound for a specified time (e.g., 30 minutes) at room temperature.[5]

-

Probe Incubation: The radiolabeled hSIE probe is then added to the mixture and incubated to allow for STAT3-DNA binding.[5]

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry software (e.g., ImageJ).[5]

-

IC50 Determination: The percentage of STAT3:DNA complex formation relative to a control (without inhibitor) is plotted against the compound concentration to determine the IC50 value.[5]

Radioligand Binding Assay for NMDA Receptors

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Methodology:

-

Synaptosome Preparation: Prepare crude synaptosomes from rat forebrains.[9]

-

Assay Buffer: Use a suitable buffer, such as Tris-HCl.

-

Reaction Mixture: In each well of a microplate, add the synaptosome preparation, a radiolabeled ligand (e.g., [³H]CGP39653 for the NMDA receptor glutamate binding site), and varying concentrations of the unlabeled azetidine test compound.[9]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed to remove non-specific binding.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibitory constant) of the test compound. The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay for FFA2 Antagonists

This is a cell-based functional assay to measure the ability of a compound to block the activation of a Gq-coupled GPCR like FFA2.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293) stably overexpressing the human FFA2 receptor.[10]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the azetidine test compounds to the cells and incubate.

-

Agonist Stimulation: Stimulate the cells with an FFA2 agonist (e.g., sodium acetate).[10]

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., a FLIPR system).[8]

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Conclusion and Future Directions

The azetidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry.[1] Its unique structural and conformational properties provide a powerful tool for designing potent and selective modulators of a wide range of biological targets. The mechanisms of action are diverse, spanning enzyme inhibition, receptor modulation, and potentially the disruption of protein-protein interactions. As synthetic methodologies continue to improve, making a wider array of substituted azetidines accessible, we can anticipate the discovery of new therapeutic agents incorporating this versatile four-membered ring. Future research will likely focus on further exploring the utility of azetidines as peptidomimetics for targeting PPIs and as covalent inhibitors, expanding the therapeutic reach of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajwilsonresearch.com [ajwilsonresearch.com]

The Synthetic Keystone: A Technical Guide to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate in Pharmaceutical Manufacturing

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthetic applications of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate (CAS No. 116574-14-2). This versatile building block is a critical intermediate in the synthesis of complex pharmaceutical compounds, most notably the dihydropyridine calcium channel blocker, Azelnidipine. This document outlines its synthesis, key reactions, and provides detailed experimental protocols to facilitate its use in a laboratory setting.

Core Compound Properties

This compound is a white crystalline solid.[1] Its structure, featuring a bulky benzhydryl protecting group on the azetidine ring and a reactive cyanoacetate moiety, makes it an ideal precursor for constructing intricate heterocyclic systems.[2]

| Property | Value |

| CAS Number | 116574-14-2 |

| Molecular Formula | C₁₉H₁₈N₂O₂ |

| Molecular Weight | 306.36 g/mol |